molecular formula C17H12FNO3S B4311252 1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B4311252
M. Wt: 329.3 g/mol
InChI Key: VHHXNNYYDUEFEB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound featuring a fused furo[3,4-b]pyridine core with fluorophenyl and thienyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. A common route includes:

    Formation of the Furo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and dihydrofuran intermediates.

    Introduction of Substituents: The fluorophenyl and thienyl groups are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts under controlled conditions.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scalability, including:

    Batch or Continuous Flow Processes: To enhance yield and purity.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups.

Chemistry:

    Catalysis: As a ligand in transition metal catalysis.

    Material Science: In the development of organic semiconductors.

Biology and Medicine:

    Pharmacology: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Biological Probes: As a fluorescent probe for imaging studies.

Industry:

    Polymer Science: As a monomer or additive in the synthesis of advanced polymers.

    Electronics: In the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione depends on its application:

    Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Catalytic Activity: As a ligand, it can influence the electronic environment of the metal center, enhancing catalytic efficiency.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
  • 1-(4-Methylphenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Uniqueness:

  • Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems.
  • Thienyl Group: The thienyl substituent can contribute to the compound’s aromaticity and stability, making it suitable for various applications.

This detailed overview provides a comprehensive understanding of 1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

1-(4-fluorophenyl)-4-thiophen-3-yl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S/c18-11-1-3-12(4-2-11)19-14-8-22-17(21)16(14)13(7-15(19)20)10-5-6-23-9-10/h1-6,9,13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHXNNYYDUEFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 2
1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 3
1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 4
1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 5
1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 6
1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

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